molecular formula C24H26N2O6 B613460 Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH CAS No. 1262308-49-5

Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH

Cat. No. B613460
CAS RN: 1262308-49-5
M. Wt: 438.48
InChI Key: NUXZZZZUNKUMGM-SZNDQCEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH is a synthetic peptide derived from the amino acids phenylalanine, glycine, threonine, and proline. It is a versatile peptide that has been used in a wide range of scientific research applications. It has a number of biochemical and physiological effects and is widely used in laboratory experiments.

Scientific Research Applications

Conformational Control in Peptide Synthesis

The Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH compound, also known as 9-fluorenylmethyloxycarbonyl-glycyl-threonine(pseudo-proline)-OH, is involved in the synthesis of peptides and peptidomimetics. One of its significant applications is seen in the control of conformation and oligomerization in peptide synthesis. For instance, the compound has been used in the formation of mono-arylated pseudo-proline dipeptide building units, which are influenced by aromatic stacking interactions. This process leads to a selective formation of diastereomers, critical for assembling peptides with specific structural orientations (Keller, Mutter, & Lehmann, 2011).

Enhancing Stereoselectivity in Amino Acid Synthesis

The compound also plays a role in enhancing stereoselectivity during the synthesis of uncommon amino acids, such as L-γ-Carboxyglutamic acid (Gla). This process is crucial in the field of solid-phase peptide synthesis, where the amino acid acts as a binding site for mineral surfaces and metal ions. Innovative methods, such as the use of a novel chiral Cu(II) complex, have been employed to synthesize protected analogs like Fmoc-Gla(O(t)Bu)(2)-OH with high enantiomeric purity (Smith, Yap, Kelley, & Schneider, 2011).

Synthesis of Peptidomimetics

Furthermore, this compound is utilized in the synthesis of peptidomimetics, compounds that mimic natural peptides. These mimetics are crucial in studying protein-protein interactions and developing therapeutic agents. The compound is involved in creating Psi[CH(CF(3))NH]Gly peptides, a new class of peptidomimetics that incorporate a stereogenic trifluoroethylamine group. This incorporation leads to an ensemble of unfolded and folded conformations, governed by hydrogen bonds and contributing to the stability and function of the resulting peptides (Molteni, Bellucci, Bigotti, Mazzini, Volonterio, & Zanda, 2009).

Role in Analytical Chemistry

Lastly, the compound is instrumental in analytical chemistry, especially in the detection of certain molecules in environmental samples. For instance, it's used in derivatizing molecules like glyphosate for their detection and quantification. This process, however, is sensitive to the presence of primary and secondary amines, which can interfere with the accuracy of the measurement. Research in this area aims to quantify such interferences and improve the reliability of the analytical methods (Ahmed, Gros, Kühn, & Leinweber, 2018).

Mechanism of Action

Target of Action

Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH, also known as Fmoc-Gly-Thr(Psi(Me,Me)pro)-OH, is a dipeptide The primary targets of this compound are not explicitly mentioned in the available literature

Pharmacokinetics

Its solubility in dmso is reported to be 250 mg/ml , which could potentially impact its bioavailability

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can be significantly affected by humidity in DMSO . Additionally, the compound should be stored at +2°C to +8°C to maintain its stability

Biochemical Analysis

Biochemical Properties

Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH: plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes, proteins, and other biomolecules to facilitate the formation of peptide bonds. The pseudoproline residue in the compound helps to overcome aggregation issues that are often encountered during SPPS. This interaction is primarily through the formation of hydrogen bonds and hydrophobic interactions, which stabilize the peptide chain and enhance its solubility .

Cellular Effects

This compound: influences various cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain kinases and phosphatases, which are key regulators of cell signaling. Additionally, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, including alterations in the levels of metabolites and the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of This compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The pseudoproline residue in the compound allows it to form stable complexes with enzymes and proteins, thereby modulating their activity. This can result in the inhibition or activation of specific enzymes, depending on the nature of the interaction. Additionally, the compound can influence gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time due to its stability and degradation. The compound is relatively stable when stored at low temperatures, such as -80°C, but it can degrade over time when exposed to higher temperatures or moisture. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in cell signaling and metabolism, even after prolonged exposure .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, the compound can enhance peptide synthesis and improve the solubility of peptides. At high doses, it can have toxic or adverse effects, including alterations in cellular metabolism and gene expression. Threshold effects have been observed, where the compound exhibits beneficial effects up to a certain dosage, beyond which it becomes detrimental to cellular function .

Metabolic Pathways

This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the levels of metabolites and the overall metabolic state of the cell. These interactions are crucial for maintaining cellular homeostasis and ensuring the proper functioning of metabolic pathways .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The compound’s distribution can affect its activity and function, as it may be more effective in certain cellular environments compared to others .

Subcellular Localization

The subcellular localization of This compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on the nature of its interactions with cellular proteins. This localization is critical for its activity and function, as it allows the compound to exert its effects in the appropriate cellular context .

properties

IUPAC Name

(4S,5R)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-14-21(22(28)29)26(24(2,3)32-14)20(27)12-25-23(30)31-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19,21H,12-13H2,1-3H3,(H,25,30)(H,28,29)/t14-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXZZZZUNKUMGM-SZNDQCEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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